molecular formula C19H10BrF3N2OS2 B4879100 2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B4879100
M. Wt: 483.3 g/mol
InChI Key: WJSPRRUBLKDTHO-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine precursors.

    Introduction of Functional Groups: The bromobenzoyl, thiophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using reagents like bromobenzoyl chloride, thiophene, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the bromobenzoyl group to a benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Material Science: In the design and synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds with similar core structures but different substituents.

    Benzoyl Derivatives: Compounds with benzoyl groups attached to various aromatic or heteroaromatic systems.

    Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, known for their unique chemical and biological properties.

Uniqueness

2-(4-BROMOBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the combination of its functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2OS2/c20-10-5-3-9(4-6-10)16(26)17-15(24)14-11(19(21,22)23)8-12(25-18(14)28-17)13-2-1-7-27-13/h1-8H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPRRUBLKDTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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